Steroid sulfatase/17|A-HSD1-IN-3
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Overview
Description
Steroid sulfatase/17β-hydroxysteroid dehydrogenase type 1 inhibitor 3 (Steroid sulfatase/17β-HSD1-IN-3) is a dual inhibitor targeting both steroid sulfatase and 17β-hydroxysteroid dehydrogenase type 1. This compound is particularly significant in the treatment of estrogen-dependent diseases such as endometriosis and certain cancers, including breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Steroid sulfatase/17β-HSD1-IN-3 is synthesized through a series of chemical reactions starting from in-house 17β-hydroxysteroid dehydrogenase type 1 inhibitors. The phenolic OH group of these inhibitors is masked with a sulfamate ester to achieve dual inhibition properties . The synthetic route involves multiple steps, including the formation of sulfamate esters and subsequent purification processes.
Industrial Production Methods
Industrial production of Steroid sulfatase/17β-HSD1-IN-3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Steroid sulfatase/17β-HSD1-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of Steroid sulfatase/17β-HSD1-IN-3, which can be further utilized in scientific research and pharmaceutical applications .
Scientific Research Applications
Steroid sulfatase/17β-HSD1-IN-3 has a wide range of scientific research applications:
Mechanism of Action
Steroid sulfatase/17β-HSD1-IN-3 exerts its effects by irreversibly inhibiting the activity of steroid sulfatase and 17β-hydroxysteroid dehydrogenase type 1. This inhibition prevents the conversion of sulfated steroid precursors to their active forms, thereby reducing the levels of active estrogens and androgens in the body . The molecular targets include the active sites of these enzymes, where the compound binds and blocks their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Steroid sulfatase/17β-HSD1-IN-1: Another dual inhibitor with similar properties but different potency and selectivity.
Irosustat (STX64): A potent steroid sulfatase inhibitor that has completed phase I/II clinical trials.
STX681: A dual aromatase-sulfatase inhibitor with potential therapeutic applications.
Uniqueness
Steroid sulfatase/17β-HSD1-IN-3 is unique due to its dual inhibition mechanism, which allows it to target both steroid sulfatase and 17β-hydroxysteroid dehydrogenase type 1 simultaneously. This dual action enhances its therapeutic potential and makes it a valuable compound for treating estrogen-dependent diseases .
Properties
Molecular Formula |
C19H17ClN2O5S |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
[3-chloro-4-[5-[methyl-(2-methylphenyl)carbamoyl]furan-2-yl]phenyl] sulfamate |
InChI |
InChI=1S/C19H17ClN2O5S/c1-12-5-3-4-6-16(12)22(2)19(23)18-10-9-17(26-18)14-8-7-13(11-15(14)20)27-28(21,24)25/h3-11H,1-2H3,(H2,21,24,25) |
InChI Key |
VJKAYNTYSBMZBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C)C(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OS(=O)(=O)N)Cl |
Origin of Product |
United States |
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